![molecular formula C16H20N2O5 B042363 (4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione CAS No. 26909-45-5](/img/structure/B42363.png)

(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione

説明

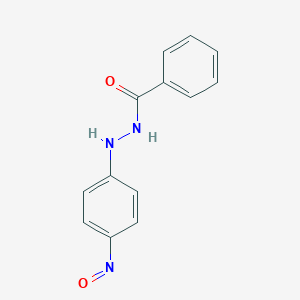

The compound “(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione” is also known as Mitomycin C . It is an alkaloid initially produced by Streptomyces that exhibits antibiotic, immunomodulatory, and anticancer chemotherapeutic activities . Clinically, Mitomycin C is used as a combination therapy to treat cancers; it suppresses cell growth by preventing DNA strand break repair .

Chemical Reactions Analysis

Mitomycin C exhibits its effects through various chemical reactions. It inhibits thioredoxin reductase and induces DNA cross-linking at CpG sequences . This leads to the suppression of cell growth by preventing DNA strand break repair .Physical And Chemical Properties Analysis

Mitomycin C is soluble in water (25 oC - 0.9 mg/mL), acetone, methanol, or ethanol (1 mg/mL), DMSO (15 mg/mL) . It appears as blue-violet crystals . The melting point is greater than 360°C .科学的研究の応用

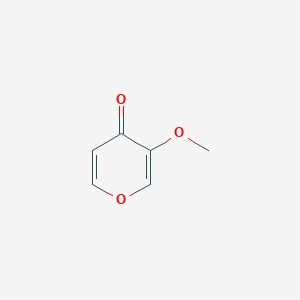

- FDCA is a key building block for sustainable polymers. It can be synthesized from the hydroxymethyl group of our compound. FDCA-based polyesters exhibit excellent mechanical properties and are biodegradable, making them suitable for eco-friendly packaging materials and textiles .

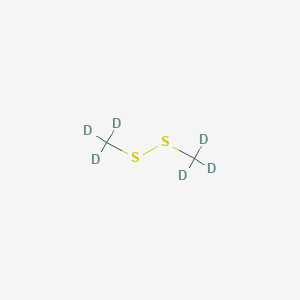

- EL, another derivative, can be used as a biofuel additive. It enhances combustion efficiency and reduces greenhouse gas emissions .

- GVL, produced from our compound, serves as a green solvent and reagent. It finds applications in biomass conversion, catalysis, and organic synthesis. Its low toxicity and biodegradability make it an attractive alternative to traditional solvents .

- Our compound can be incorporated into controlled-release formulations for herbicides. By reducing volatilization and leaching risks, these formulations enhance herbicide efficacy while minimizing environmental impact .

- Mechanistic studies have revealed that our compound can undergo cleavage of C(Ar)–O bonds, leading to the formation of cyclohexanones. This reaction pathway has implications in organic synthesis and pharmaceutical chemistry .

- The unique structure of our compound suggests potential bioactivity. Researchers are exploring its derivatives as potential anticancer agents. Further studies are needed to elucidate their mechanisms of action and efficacy .

Furan-Based Polyester Platform: 2,5-Furandicarboxylic Acid (FDCA)

Fuel Additives: 2,5-Dimethylfuran (DMF) and Ethyl Levulinate (EL)

Gamma-Valerolactone (GVL) as a Solvent and Reactant

Herbicide Controlled Release Formulations

Cyclohexanone Synthesis via Palladium-Catalyzed Cleavage

Potential Anticancer Agents

作用機序

Safety and Hazards

Mitomycin C is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Therefore, it is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

特性

IUPAC Name |

(4S,6S,7R,8S)-8-(hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-7-12(20)11-10(13(21)14(7)22-3)8(6-19)16(23-4)15-9(17(15)2)5-18(11)16/h8-9,15,19H,5-6H2,1-4H3/t8-,9+,15+,16-,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZWYXWRDFDZPE-MYKCTVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2CO)OC)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13857046 | |

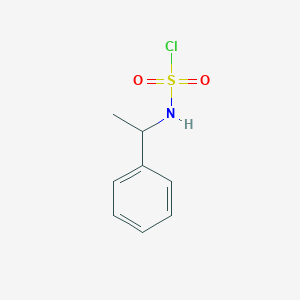

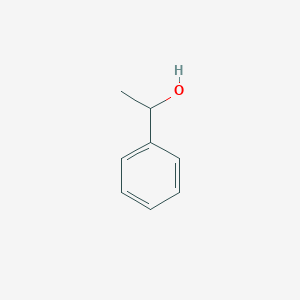

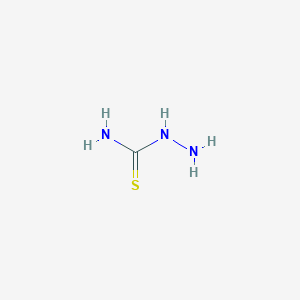

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

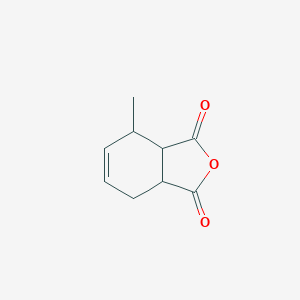

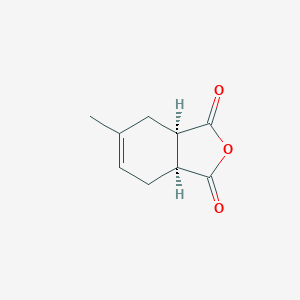

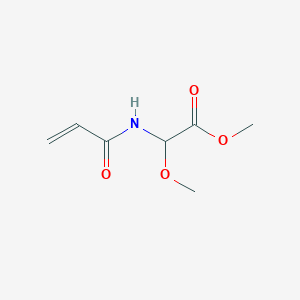

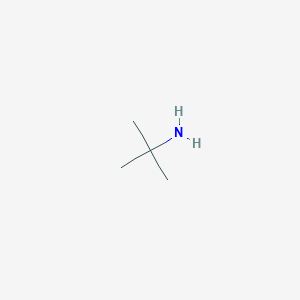

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。